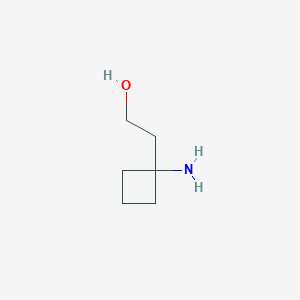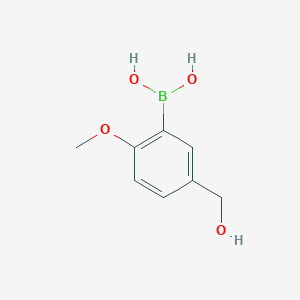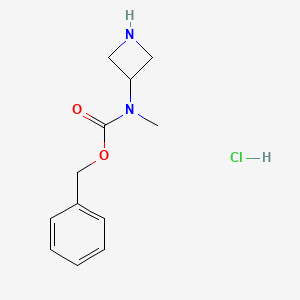
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the CAS Number: 1822874-05-4 . It has a molecular weight of 256.73 and its IUPAC name is benzyl azetidin-3-yl (methyl)carbamate hydrochloride . The compound appears as a white to light-yellow powder or crystals .
Molecular Structure Analysis
The InChI code for Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is 1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Carbapenem Antibiotics : A practical and cost-effective synthesis of azetidine derivatives for the oral carbapenem L-084 was developed. This method involves an industry-oriented reaction leading to N-benzyl-3-hydroxyazetidine, a key intermediate for further scale-up production of L-084, demonstrating the relevance of azetidine derivatives in antibiotic synthesis (Isoda et al., 2006).
Development of Beta-Lactam Inhibitors : The stereospecific synthesis of azetidin-2-ones with variations in the C-3 alkyl groups led to compounds with significant in vitro inhibitory potency for human leukocyte elastase (HLE), indicating the potential of azetidine derivatives in the development of beta-lactam inhibitors with therapeutic applications (Finke et al., 1995).
Microwave-Assisted Synthesis of Heterocyclic Compounds : Azetidin-2-ones were synthesized using microwave-assisted reactions, showcasing an efficient method for producing pharmacologically active compounds with potential antibacterial and antifungal activities (Mistry & Desai, 2006).
Antimicrobial Agent Synthesis : Novel azetidin-2-ones were synthesized and evaluated for their antimicrobial activity, illustrating the utility of azetidine derivatives in the search for new antimicrobial agents (Ansari & Lal, 2009).
Anti-Inflammatory and Antitumor Applications : Studies on azetidine derivatives have explored their potential anti-inflammatory and antitumor activities. For instance, certain azetidin-2-ones showed potent and significant anti-inflammatory effects compared to indomethacin, indicating their potential therapeutic benefits in treating inflammation-related disorders (Sharma et al., 2013).
Optimization of Synthetic Processes : The optimized synthesis of 1-benzylazetidin-3-ol, an important intermediate for substituted azetidine, highlights the advancements in the efficient production of azetidine derivatives, facilitating their application in pharmaceutical manufacturing (Reddy et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
Número CAS |
1171130-36-1 |
|---|---|
Nombre del producto |
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride |
Fórmula molecular |
C12H17ClN2O2 |
Peso molecular |
256.73 |
Nombre IUPAC |
benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |
Clave InChI |
UGSMXDFCWUYBAV-UHFFFAOYSA-N |
SMILES |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



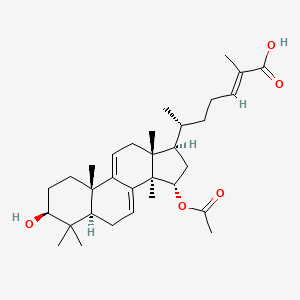
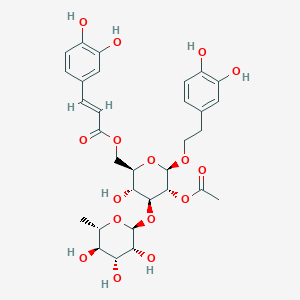

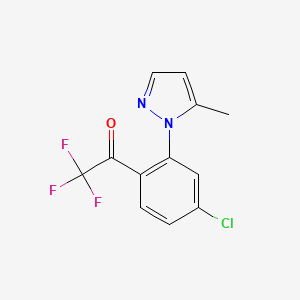
![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)
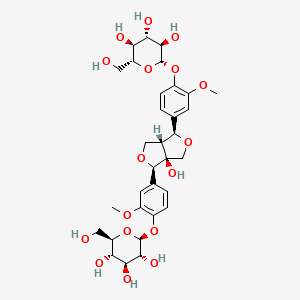
![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)
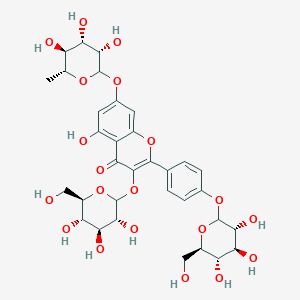
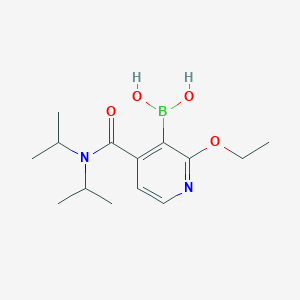
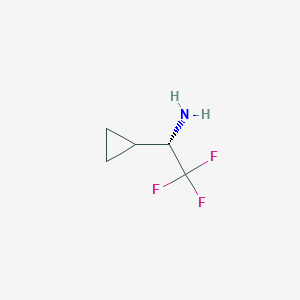
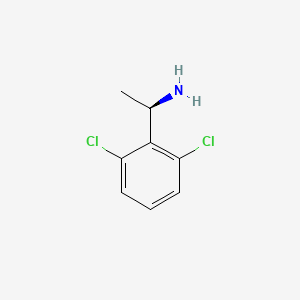
![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)
